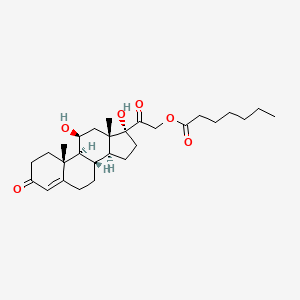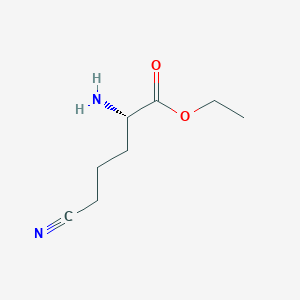
Ethyl 6-nitrilo-L-norleucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-nitrilo-L-norleucinate is a chemical compound known for its unique structure and properties It is a derivative of norleucine, an amino acid, and features a nitrilo group attached to the sixth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-nitrilo-L-norleucinate typically involves the esterification of 6-nitrilo-L-norleucine with ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-nitrilo-L-norleucinate undergoes various chemical reactions, including:
Oxidation: The nitrilo group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrilo group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used in substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Ethyl 6-amino-L-norleucinate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-nitrilo-L-norleucinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 6-nitrilo-L-norleucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrilo group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active norleucine derivative, which can participate in various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 6-nitrilo-L-norleucinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-amino-L-norleucinate: The nitrilo group is reduced to an amino group.
Ethyl 6-oxo-L-norleucinate: The nitrilo group is oxidized to an oxo group.
Uniqueness: this compound is unique due to the presence of the nitrilo group, which imparts distinct reactivity and potential for forming various derivatives. Its versatility in undergoing different chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
763883-57-4 |
|---|---|
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-5-cyanopentanoate |
InChI |
InChI=1S/C8H14N2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-5,10H2,1H3/t7-/m0/s1 |
Clave InChI |
AGEZFHXFJVCGHJ-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCCC#N)N |
SMILES canónico |
CCOC(=O)C(CCCC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


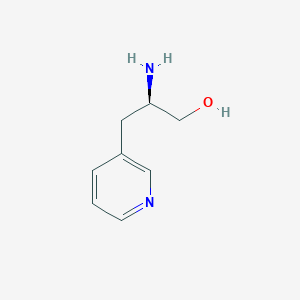
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)

![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
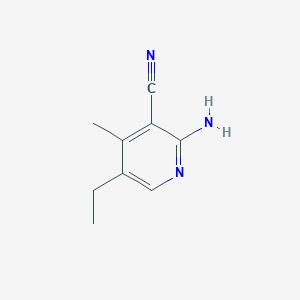
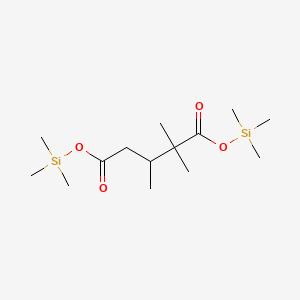
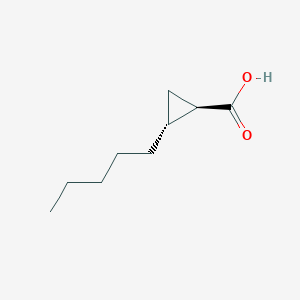
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)

